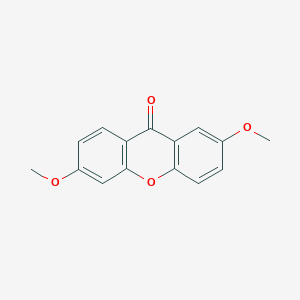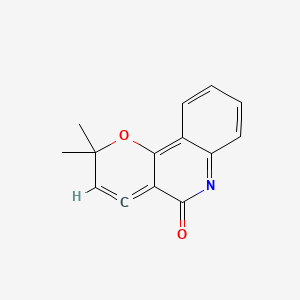![molecular formula C11H15NO6 B14756587 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’®-C-Methyl-3-deazauridine: is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to naturally occurring nucleosides but features a modified sugar moiety and a deazauridine base, which imparts unique biochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’®-C-Methyl-3-deazauridine typically involves multi-step organic reactions. The process begins with the preparation of the deazauridine base, followed by the introduction of the C-methyl group at the 5’ position. Key steps include:
Formation of the Deazauridine Base: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Glycosylation: The final step involves the attachment of the modified sugar moiety to the deazauridine base, typically using glycosyl donors and catalysts like Lewis acids.
Industrial Production Methods: Industrial-scale production of 5’®-C-Methyl-3-deazauridine follows similar synthetic routes but employs optimized reaction conditions and scalable techniques to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often utilized to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 5’®-C-Methyl-3-deazauridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 5’®-C-Methyl-3-deazauridine, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
5’®-C-Methyl-3-deazauridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex nucleoside analogs and as a probe in studying nucleic acid interactions.
Biology: The compound is employed in biochemical assays to investigate enzyme-substrate interactions and nucleic acid metabolism.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of diagnostic tools and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5’®-C-Methyl-3-deazauridine involves its incorporation into nucleic acids, where it disrupts normal nucleic acid synthesis and function. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases, leading to the inhibition of DNA and RNA synthesis. This disruption can result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
3-Deazauridine: Lacks the C-methyl group, making it less potent in certain applications.
5-Methyluridine: Contains a methyl group at the 5 position of the uridine base but lacks the deazauridine modification.
5-Fluorouridine: A fluorinated analog with distinct anticancer properties.
Uniqueness: 5’®-C-Methyl-3-deazauridine is unique due to its combined structural features of a deazauridine base and a C-methyl group, which confer enhanced stability and biological activity. This makes it a valuable compound in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C11H15NO6 |
|---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C11H15NO6/c1-5(13)10-8(16)9(17)11(18-10)12-3-2-6(14)4-7(12)15/h2-5,8-11,13-14,16-17H,1H3/t5-,8+,9-,10-,11-/m1/s1 |
InChI-Schlüssel |
HOYRDTMKZDJAHR-DUALWYLASA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=CC2=O)O)O)O)O |
Kanonische SMILES |
CC(C1C(C(C(O1)N2C=CC(=CC2=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)

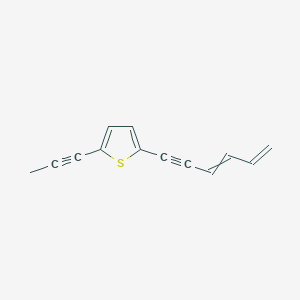
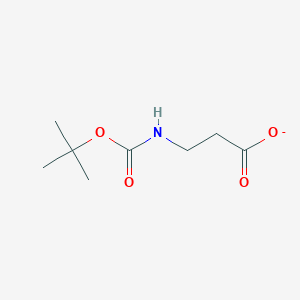

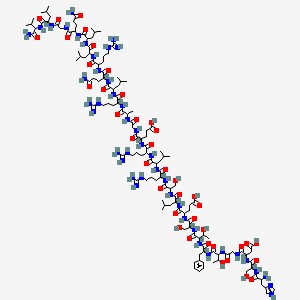
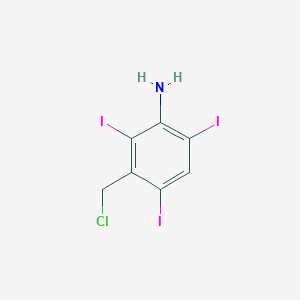
![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)

